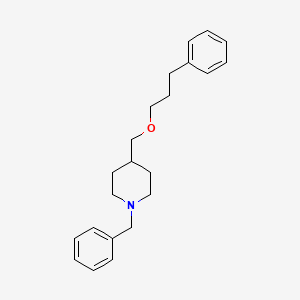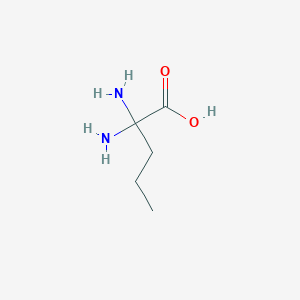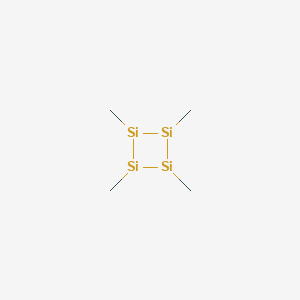
1-Isocyano-2-methoxy-2-methylbutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Isocyano-2-methoxy-2-methylbutane is an organic compound with the molecular formula C₆H₁₁NO It is characterized by the presence of an isocyano group (-NC) attached to a methoxy-methylbutane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Isocyano-2-methoxy-2-methylbutane can be synthesized through several methods. One common approach involves the reaction of 2-methoxy-2-methylbutane with phosgene (COCl₂) to form the corresponding chloroformate, which is then treated with sodium azide (NaN₃) to yield the isocyanate intermediate. Finally, the isocyanate is converted to the isocyano compound using a suitable base such as triethylamine (Et₃N).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as described above. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Isocyano-2-methoxy-2-methylbutane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the isocyano group to an amine or other reduced forms.
Substitution: The isocyano group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can react with the isocyano group under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as aldehydes, ketones, or carboxylic acids.
Reduction: Amines or other reduced forms of the compound.
Substitution: Substituted products where the isocyano group is replaced by other functional groups.
Applications De Recherche Scientifique
1-Isocyano-2-methoxy-2-methylbutane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound can be used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-isocyano-2-methoxy-2-methylbutane involves its interaction with molecular targets through the isocyano group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to changes in their structure and function. The compound can also participate in various chemical reactions that modify its molecular structure, thereby influencing its biological activity.
Similar Compounds:
1-Isocyano-2-methoxypropane: Similar structure but with a shorter carbon chain.
1-Isocyano-2-methoxy-2-methylpropane: Similar structure with different branching.
2-Isocyano-2-methylbutane: Similar structure but with the isocyano group at a different position.
Uniqueness: this compound is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. Its methoxy and isocyano groups provide versatile sites for chemical modification, making it a valuable compound in various research applications.
Propriétés
| 138796-18-6 | |
Formule moléculaire |
C7H13NO |
Poids moléculaire |
127.18 g/mol |
Nom IUPAC |
1-isocyano-2-methoxy-2-methylbutane |
InChI |
InChI=1S/C7H13NO/c1-5-7(2,9-4)6-8-3/h5-6H2,1-2,4H3 |
Clé InChI |
WHPVORVKZGBDKD-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C[N+]#[C-])OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate](/img/structure/B14287042.png)




